tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
Description
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-11-4-5-12(6-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
AFMWJAKWUKXSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicycloheptane derivative. One common method involves the use of tert-butyl chloroformate and 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxabicycloheptane derivatives.
Scientific Research Applications
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved.
Comparison with Similar Compounds
tert-Butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
- Molecular Formula: C₁₃H₂₂BrNO₃
- Key Differences : Replaces the hydroxymethyl group (-CH₂OH) with a bromomethyl (-CH₂Br) substituent.
- Implications : The bromine atom introduces higher molecular weight (328.2 g/mol vs. 243.3 g/mol) and increased reactivity, enabling nucleophilic substitution reactions. This analog is pivotal in cross-coupling or alkylation strategies .
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
- Molecular Formula: C₁₅H₁₉NO₄
- Key Differences : Substitutes the tert-butyl group with a benzyl (-CH₂C₆H₅) carbamate.
- Implications: The aromatic benzyl group enhances lipophilicity (logP ~1.5–2.0 vs. However, it may reduce metabolic stability due to susceptibility to oxidative degradation .
Ring System Variations
tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- Key Differences : Features a bicyclo[2.1.1]hexane ring instead of bicyclo[2.2.1]heptane.
- This analog (CAS: 2170372-32-2) is less commonly reported in synthesis pipelines .
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Key Differences : Utilizes a bicyclo[2.2.2]octane scaffold with a formyl (-CHO) group.
- Implications : The larger ring system (8-membered vs. 7-membered) reduces steric hindrance, while the formyl group enables reductive amination or hydrazone formation. This compound is valuable in fragment-based drug discovery .
Functional Group Replacements
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- Key Differences : Replaces the bicyclo[2.2.1]heptane with a cyclopropyl group.
- Implications : The strained cyclopropane ring increases electrophilicity, making it reactive in ring-opening reactions. This analog is explored in prodrug design .
Data Tables
Table 1: Structural and Physicochemical Comparison
Detailed Research Findings
- Chiral Utility : The target compound’s rigid bicyclo[2.2.1]heptane scaffold enforces a specific conformation, critical for inducing enantioselectivity in asymmetric catalysis .
- Metabolic Stability : Compared to the benzyl analog, the tert-butyl group in the target compound reduces oxidative metabolism, prolonging half-life in vivo .
- Reactivity Trends : The bromomethyl analog’s higher electrophilicity (vs. hydroxymethyl) enables efficient functionalization but requires careful handling due to toxicity risks .
- Biological Target Compatibility : The 2-azabicyclo analog’s nitrogen bridge enhances binding to ATP-binding pockets in kinases, as demonstrated in crystallographic studies using SHELX-refined models .
Biological Activity
Tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate (CAS No. 2580185-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bicyclic structure that contributes to its biological properties. The synthesis of this compound involves multi-step reactions that typically include the formation of the bicyclic framework followed by functionalization at the hydroxymethyl position.
Structural Formula
The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that derivatives of bicyclic compounds often exhibit significant activity against various biological targets, including:
- Thromboxane A2 Receptors : Some studies have explored related compounds as agonists or antagonists of thromboxane A2, which plays a crucial role in platelet aggregation and vasoconstriction .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound can influence pathways involved in inflammation and platelet function.
Case Studies
- Thromboxane A2 Analogues : A comparative study highlighted the synthesis and biological evaluation of thromboxane A2 analogues, suggesting that structural modifications can lead to enhanced receptor selectivity and potency .
- P2Y Receptor Ligands : Research on nucleotide analogues containing bicyclic structures demonstrated their potential as P2Y receptor ligands, indicating a broader range of biological activity for similar compounds .
In Vitro and In Vivo Studies
In vitro assays have been conducted to assess the compound's efficacy on various cell lines, while in vivo studies have focused on its effects in animal models, particularly concerning cardiovascular functions and inflammatory responses.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
